molecular formula C15H19N3OS B11164062 3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B11164062
M. Wt: 289.4 g/mol
InChI Key: DBWDAXKDUKQWIF-UHFFFAOYSA-N
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Description

3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of 5-propyl-1,3,4-thiadiazol-2-amine with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with the synthesis of essential cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its propyl and phenyl substituents on the thiadiazole ring contribute to its unique properties compared to other similar compounds .

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C15H19N3OS/c1-3-7-14-17-18-15(20-14)16-13(19)10-11(2)12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,16,18,19)

InChI Key

DBWDAXKDUKQWIF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CC(C)C2=CC=CC=C2

solubility

6.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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